The synthesis of N-(4-methoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is described in the context of broader synthesis pathways for cyclohepta[b]thieno[2,3-e][1,4]diazepine derivatives []. The synthesis pathway involves multiple steps starting from cycloheptanone. First, ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (2) is synthesized using Gewald's method []. This compound (2) is then reacted with phenacyl bromide or its chloride derivative, followed by cyclization with various aromatic amines []. While the specific synthesis of N-(4-methoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is not explicitly detailed in the provided papers, its structure suggests it would likely be synthesized through this general pathway by utilizing a 4-methoxyphenylamine and phenoxyacetyl chloride in the final cyclization step.
While not specifically mentioned, the structural similarity of N-(4-methoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide to other cyclohepta[b]thieno[2,3-e][1,4]diazepine derivatives suggests it could potentially have applications as an anticancer agent, particularly against human cancer cell lines such as human breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), and human hepatocellular carcinoma (HepG-2) []. This assumption is based on the reported anticancer activities of structurally similar compounds within this class [].
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 13765-95-2
CAS No.: 640241-33-4
CAS No.:
CAS No.: